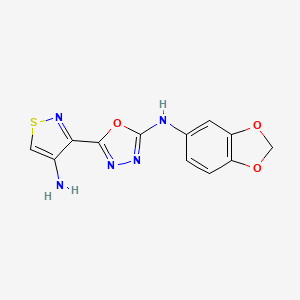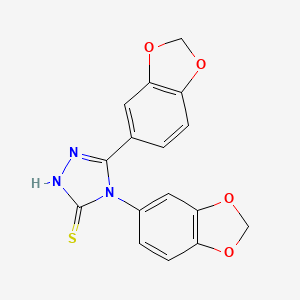![molecular formula C16H11N3O2S B4332469 3-benzyl-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4332469.png)
3-benzyl-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
Overview
Description
3-benzyl-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 3-benzyl-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and COX-2, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one exhibits potent anti-cancer, anti-inflammatory, and anti-Alzheimer's disease activity. Additionally, it has been found to modulate various signaling pathways and inhibit the activity of enzymes involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-benzyl-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one in lab experiments include its potent therapeutic potential, its ability to modulate various signaling pathways, and its inhibitory activity against enzymes involved in the pathogenesis of various diseases. However, the limitations of using this compound include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-benzyl-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of more efficient and practical synthesis methods.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases.
4. Exploration of the structure-activity relationship of this compound to optimize its therapeutic potential.
5. Studies to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion:
In conclusion, 3-benzyl-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that has shown promising results in scientific research for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and inflammation. The synthesis of this compound has been achieved using different methods, and its mechanism of action is not fully understood. Further studies are needed to fully explore the potential of this compound as a therapeutic agent.
Scientific Research Applications
3-benzyl-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and inflammation. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Furthermore, this compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-benzyl-7-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-15-10-13(12-7-4-8-21-12)22-16-18-17-14(19(15)16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYACLCVCHYLCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2C(=O)C=C(S3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B4332391.png)
![N-(2-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4332395.png)
![N-{4-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}isonicotinamide](/img/structure/B4332402.png)
![N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B4332406.png)
![3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4332411.png)
![methyl 6-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B4332430.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B4332438.png)
![3'-(4-chloro-3-fluorophenyl)-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B4332446.png)



![1'-tert-butyl-3-nitro-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4332476.png)
![3-(1,3-benzothiazol-2-yl)-1',3'-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4332481.png)
![2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline](/img/structure/B4332488.png)